molecular formula C4H8O3 B1615274 Methoxymethyl acetate CAS No. 4382-76-7

Methoxymethyl acetate

Cat. No. B1615274
CAS RN: 4382-76-7
M. Wt: 104.1 g/mol
InChI Key: MDEDOIDXVJXDBW-UHFFFAOYSA-N
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Description

Methoxymethyl acetate is a chemical compound with the molecular formula C4H8O3 . It has an average mass of 104.104 Da and a Monoisotopic mass of 104.047340 Da . It is also known by other names such as acetic acid methoxymethyl ester and methanol, 1-methoxy-, 1-acetate .


Synthesis Analysis

This compound can be synthesized via dimethoxymethane (DMM) carbonylation . The process involves the reaction of DMM with a -SO3H group to generate methoxymethyl species and methanol. The methoxymethyl species is then attacked by CO to produce the methoxyacetyl species. This species can react with DMM to yield this compound and regenerate the methoxymethyl species .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 24.1±0.3 cm^3 and a polarizability of 9.6±0.5 x 10^-24 cm^3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm^3, a boiling point of 102.2±23.0 °C at 760 mmHg, and a vapor pressure of 34.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.1±3.0 kJ/mol and a flash point of 27.2±14.2 °C . It has a refractive index of 1.379 .

Scientific Research Applications

Catalytic Applications

Methoxymethyl acetate has been utilized in various catalytic processes. Niknam et al. (2006) demonstrated the use of silica sulfuric acid for the methoxymethylation of alcohols using formaldehyde dimethoxy acetal in solvent-free conditions, yielding high-purity methoxymethyl ethers (MOM-ethers) (Niknam, Zolfigol, Khorramabadi-zad, Zare, & Shayegh, 2006). Additionally, metal hydrogen sulfates were also used as catalysts in similar reactions, emphasizing the versatility of this compound in catalytic processes (Niknam, Zolfigol, Shayegh, & Zare, 2007).

Diesel Engine Performance

In research conducted by Gong Yanfeng et al. (2007), 2-methoxyethyl acetate (MEA), a related compound, was used as a diesel additive to reduce exhaust smoke. This study provided insights into the potential of methoxyethyl derivatives in improving engine performance and reducing emissions (Gong Yanfeng, Liu Shenghua, Guo He-jun, Hu Tiegang, & Zhou Long-bao, 2007).

Analytical Chemistry

In analytical chemistry, Voragen et al. (1986) developed a method using high-performance liquid chromatography (HPLC) for analyzing methoxyl and acetate groups in pectin, highlighting the role of methoxy and acetyl groups in complex analytical procedures (Voragen, Schols, & Pilnik, 1986).

Synthesis of Complex Molecules

This compound has been employed in synthesizing complex organic compounds. Katner and Brown (1990) used diethoxymethyl acetate for cyclizing aminopyridines, leading to the creation of various pyridine derivatives, demonstrating the compound's utility in complex organic synthesis (Katner & Brown, 1990).

Polymers and Materials Science

In the field of polymers and materials science, Yoshida, Takata, and Endo (1993) discovered that the 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl/Cu(NO3)2 oxidation system could cause oxidative scission of methoxymethyl units in polymers, highlighting its role in polymer chemistry (Yoshida, Takata, & Endo, 1993).

Mechanism of Action

Target of Action

Methoxymethyl acetate is a chemical compound with the molecular formula

C4H8O3C_4H_8O_3C4​H8​O3​

. However, the specific primary targets of this compound are not well-documented in the literature.

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Safety and Hazards

Methoxymethyl acetate is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

methoxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(5)7-3-6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDOIDXVJXDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884067
Record name Methanol, 1-methoxy-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4382-76-7
Record name Methanol, 1-methoxy-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4382-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymethyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethyl acetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57543
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Record name Methanol, 1-methoxy-, 1-acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanol, 1-methoxy-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOXYMETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KOR693QFN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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